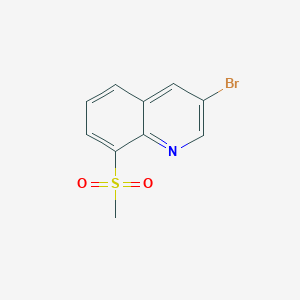

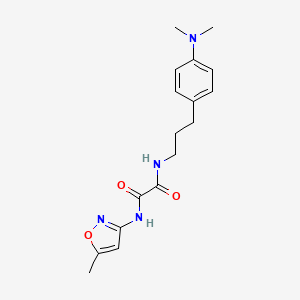

![molecular formula C9H7F2N3 B2452953 1-[(2,4-Difluorophenyl)methyl]triazole CAS No. 2004360-43-2](/img/structure/B2452953.png)

1-[(2,4-Difluorophenyl)methyl]triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(2,4-Difluorophenyl)methyl]triazole is a chemical compound with a complex structure . It has a molecular weight of 333.32 . This compound is a key intermediate in the synthesis of fluconazole , a synthetic triazole antifungal agent .

Synthesis Analysis

The synthesis of 1-[(2,4-Difluorophenyl)methyl]triazole involves alkylation at the N1-position by 2,4-difluoro-α-chloroacetophenone in the presence of potassium carbonate in refluxing toluene .Molecular Structure Analysis

The molecular structure of 1-[(2,4-Difluorophenyl)methyl]triazole is complex, with four chiral centers and a long side chain . The structure includes a 1,2,4-triazole core, which is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

1-[(2,4-Difluorophenyl)methyl]triazole is a crucial intermediate in the synthesis of fluconazole . The compound undergoes various chemical reactions during this synthesis process .Physical And Chemical Properties Analysis

1-[(2,4-Difluorophenyl)methyl]triazole is a solid at room temperature .Applications De Recherche Scientifique

Antifungal Agent

1-[(2,4-Difluorophenyl)methyl]triazole has been investigated for its antifungal activity. Researchers have synthesized novel derivatives based on this compound and evaluated their efficacy against fungal pathogens . Its potential as an antifungal agent makes it relevant in medical mycology and drug development.

Cancer Prevention and Antioxidant Properties

As an antioxidant, this compound plays a crucial role in reducing or neutralizing free radicals, thereby protecting cells from oxidative damage . Its potential in cancer prevention and overall cellular health warrants further exploration.

Enzyme-Mediated Synthesis of Optically Active Epoxides

Researchers have used 1-[(2,4-Difluorophenyl)methyl]triazole as a key intermediate in the preparation of optically active epoxides. Specifically, the enzyme-mediated approach led to the synthesis of (2R,3S)-6, an important intermediate for chiral compound synthesis.

Metal-Organic Frameworks (MOFs)

Triazole-based ligands, including 1-[(2,4-Difluorophenyl)methyl]triazole, have been incorporated into MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery systems. The unique coordination properties of triazoles contribute to the versatility of MOFs .

Coordination Chemistry and Supramolecular Assemblies

The triazole moiety in this compound allows for coordination with metal ions, leading to the formation of supramolecular assemblies. These assemblies have potential applications in materials science, sensors, and molecular recognition .

Photophysical Properties and Fluorescent Probes

Researchers have explored the photophysical properties of 1-[(2,4-Difluorophenyl)methyl]triazole. Its fluorescence behavior makes it suitable as a fluorescent probe in biological imaging and analytical chemistry .

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . More research is needed to identify the specific targets of this compound.

Mode of Action

It’s known that triazole derivatives have significant antibacterial activity . They are believed to interact with bacterial cells, leading to changes that inhibit their growth and proliferation .

Biochemical Pathways

It’s known that triazole derivatives can affect various biochemical processes in bacteria, leading to their antibacterial effects .

Result of Action

It’s known that triazole derivatives can exhibit significant antibacterial activity, suggesting that they may lead to the inhibition of bacterial growth and proliferation .

Safety and Hazards

The safety information for 1-[(2,4-Difluorophenyl)methyl]triazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-8-2-1-7(9(11)5-8)6-14-4-3-12-13-14/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCFUFMOPAVYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-Difluorophenyl)methyl]triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

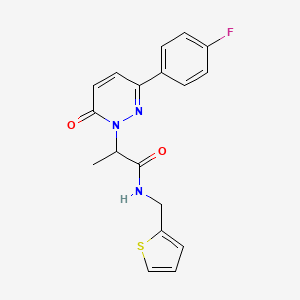

![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)

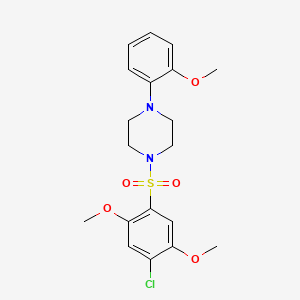

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)

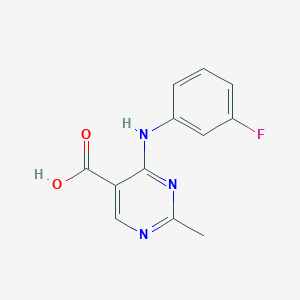

![Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate](/img/structure/B2452885.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2452886.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2452889.png)